Cas no 2306277-98-3 (5-Benzofuranmethanol, 7-bromo-3-fluoro-)

5-Benzofuranmethanol, 7-bromo-3-fluoro- 化学的及び物理的性質
名前と識別子
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- 5-Benzofuranmethanol, 7-bromo-3-fluoro-
- (7-bromo-3-fluoro-benzofuran-5-yl)methanol
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- MDL: MFCD31925243
- インチ: 1S/C9H6BrFO2/c10-7-2-5(3-12)1-6-8(11)4-13-9(6)7/h1-2,4,12H,3H2
- InChIKey: QBSXEWHKYAFMBW-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(Br)C=C(CO)C=C2C(F)=C1
5-Benzofuranmethanol, 7-bromo-3-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1101521-1G |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 1g |
$3010 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101521-250MG |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 250mg |
$1205 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101521-100mg |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 100mg |
$750 | 2025-02-20 | |
eNovation Chemicals LLC | Y1101521-250mg |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 250mg |
$1205 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541964-1g |
(7-Bromo-3-fluorobenzofuran-5-yl)methanol |
2306277-98-3 | 98% | 1g |
¥30549 | 2023-03-11 | |
eNovation Chemicals LLC | Y1101521-1g |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 1g |
$3010 | 2025-02-27 | |
eNovation Chemicals LLC | Y1101521-1g |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 1g |
$3010 | 2025-02-20 | |
eNovation Chemicals LLC | Y1101521-100mg |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 100mg |
$750 | 2025-02-27 | |
eNovation Chemicals LLC | Y1101521-500mg |
(7-bromo-3-fluoro-benzofuran-5-yl)methanol |
2306277-98-3 | 97% | 500mg |
$2005 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541964-250mg |
(7-Bromo-3-fluorobenzofuran-5-yl)methanol |
2306277-98-3 | 98% | 250mg |
¥16136 | 2023-03-11 |
5-Benzofuranmethanol, 7-bromo-3-fluoro- 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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2. Book reviews
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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5. Back matter
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
5-Benzofuranmethanol, 7-bromo-3-fluoro-に関する追加情報
Comprehensive Overview of 5-Benzofuranmethanol, 7-bromo-3-fluoro- (CAS No. 2306277-98-3)
The compound 5-Benzofuranmethanol, 7-bromo-3-fluoro- (CAS No. 2306277-98-3) is a halogenated benzofuran derivative that has garnered significant attention in pharmaceutical and materials science research. With its unique molecular structure featuring both bromo and fluoro substituents, this compound serves as a versatile intermediate in organic synthesis. Researchers are particularly interested in its potential applications in drug discovery, agrochemicals, and advanced material development. The presence of the benzofuran core, combined with halogen atoms, enhances its reactivity and binding affinity, making it a valuable building block for designing novel bioactive molecules.
In recent years, the demand for halogenated benzofuran derivatives like 5-Benzofuranmethanol, 7-bromo-3-fluoro- has surged due to their role in developing targeted therapies. For instance, halogenated compounds are often explored for their antimicrobial, anti-inflammatory, and anticancer properties. The 7-bromo and 3-fluoro substitutions in this molecule improve its metabolic stability and lipophilicity, critical factors in pharmacokinetics. These attributes align with current trends in precision medicine, where researchers seek compounds with optimized bioavailability and minimal side effects.
From a synthetic chemistry perspective, 5-Benzofuranmethanol, 7-bromo-3-fluoro- is synthesized through multi-step reactions involving halogenation and functional group transformations. The benzofuranmethanol moiety acts as a key scaffold, enabling further derivatization. This flexibility makes the compound a favorite among chemists working on fragment-based drug design (FBDD) and combinatorial chemistry. Moreover, its structural features are compatible with modern green chemistry principles, as researchers increasingly prioritize sustainable synthesis routes.
The compound’s relevance extends to material science, where halogenated benzofuran derivatives are investigated for their optoelectronic properties. For example, such molecules are potential candidates for organic light-emitting diodes (OLEDs) or photovoltaic cells due to their electron-withdrawing characteristics. The 7-bromo-3-fluoro substitutions can fine-tune the compound’s electronic profile, making it adaptable for high-performance materials. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.
Analytical characterization of 5-Benzofuranmethanol, 7-bromo-3-fluoro- typically involves techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure purity and structural integrity, which are crucial for downstream applications. Quality control protocols are rigorously followed, especially when the compound is used in pharmaceutical research, where impurities can significantly impact biological activity.
In the context of intellectual property, 5-Benzofuranmethanol, 7-bromo-3-fluoro- has been cited in several patents related to drug discovery and material innovations. Its structural uniqueness and functional versatility make it a competitive candidate for proprietary formulations. Companies and academic institutions actively explore its potential, often combining computational modeling with experimental validation to accelerate development cycles.
As the scientific community continues to explore halogenated heterocycles, 5-Benzofuranmethanol, 7-bromo-3-fluoro- remains a compound of high interest. Its alignment with cutting-edge research themes—such as personalized medicine, sustainable chemistry, and smart materials—ensures its enduring relevance. Future studies may uncover additional applications, further solidifying its position as a cornerstone in modern chemical research.
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